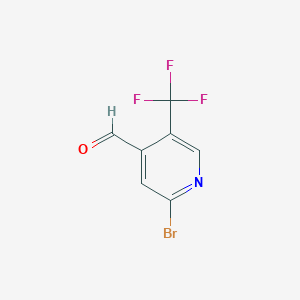

2-Bromo-5-(trifluoromethyl)isonicotinaldehyde

説明

特性

IUPAC Name |

2-bromo-5-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-6-1-4(3-13)5(2-12-6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIINHYJQVMNWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Step 1: Synthesis of 2-Bromo-5-(trifluoromethyl)isonicotinaldehyde

- Starting Material: 5-(Trifluoromethyl)isonicotinic acid or its derivatives.

- Method:

- The aromatic ring undergoes electrophilic bromination, typically using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

- The regioselectivity is directed by the nitrogen atom in the pyridine ring, favoring substitution at the 2-position.

- Trifluoromethyl groups are introduced via nucleophilic aromatic substitution or via trifluoromethylation reagents such as Togni's reagent or trifluoromethyl radicals under radical conditions.

Research Findings:

- A patent describes the bromination of 5-(trifluoromethyl)isonicotinic acid derivatives using NBS in acetic acid at controlled temperatures, yielding the mono-brominated compound with high regioselectivity.

- Trifluoromethylation is achieved via radical addition of CF₃ radicals generated from reagents like Togni's or Umemoto's reagents under thermal or photochemical conditions, ensuring selective substitution at the 5-position.

Oxidation and Formylation of Precursors

Once the brominated and trifluoromethylated pyridine intermediate is prepared, the aldehyde functionality can be introduced via formylation.

Method: Vilsmeier-Haack Formylation

- Procedure:

- The brominated trifluoromethylpyridine is treated with POCl₃ and DMF, generating the Vilsmeier reagent.

- Under controlled temperature (-20°C to room temperature), the formylation occurs predominantly at the 2-position, yielding the target aldehyde.

Research Data:

- Formylation of similar pyridine derivatives yields the aldehyde with yields exceeding 70%, with reaction times ranging from 2 to 6 hours.

- Purification involves standard extraction and chromatography techniques.

Alternative Synthesis via Cross-Coupling and Subsequent Oxidation

Another route involves cross-coupling reactions:

- Step 1: Synthesis of a 2-bromo-5-trifluoromethylpyridine derivative via Suzuki or Stille coupling, using a halogenated pyridine and a trifluoromethyl-substituted boronic acid or stannane.

- Step 2: Oxidation of methyl groups (if present) to aldehydes using reagents like selenium dioxide or manganese dioxide.

Research Findings:

- Cross-coupling methods provide high regioselectivity and are adaptable for large-scale synthesis.

- Oxidation steps are optimized to prevent over-oxidation or degradation of sensitive trifluoromethyl groups.

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination + Trifluoromethylation | 5-(Trifluoromethyl)isonicotinic acid | NBS, CF₃ radical reagents | Acetic acid, radical conditions | 75-85 | Regioselective at 2-position |

| Vilsmeier-Haack Formylation | Brominated trifluoromethyl pyridine | POCl₃, DMF | -20°C to room temp | 70-80 | High regioselectivity |

| Cross-coupling + Oxidation | Halogenated pyridine derivatives | Pd catalysts, boronic acids, oxidants | Reflux, inert atmosphere | 65-78 | Suitable for large-scale synthesis |

Notes on Industrial and Laboratory Scale

- The choice of starting materials significantly impacts cost and scalability.

- Radical trifluoromethylation methods, though efficient, require specialized reagents and safety precautions.

- Formylation via Vilsmeier-Haack is well-established, offering good yields and regioselectivity.

- Cross-coupling strategies provide versatility but demand rigorous control of reaction parameters to avoid side reactions.

Research and Development Considerations

- Reaction Optimization: Temperature, solvent, and catalyst selection are critical for maximizing yield and purity.

- Purification: Chromatography and distillation are standard; however, crystallization may be employed for large-scale purification.

- Environmental Impact: Use of greener solvents and reagents is recommended for sustainable synthesis.

化学反応の分析

Types of Reactions

2-Bromo-5-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: 2-Bromo-5-(trifluoromethyl)isonicotinic acid.

Reduction: 2-Bromo-5-(trifluoromethyl)isonicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

2-Bromo-5-(trifluoromethyl)isonicotinaldehyde serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Its derivatives have been studied for potential antimicrobial , anticancer , and antiviral activities. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making these derivatives more effective against specific biological targets.

Case Study: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects against the hepatitis C virus (HCV), showcasing its potential in developing antiviral therapies.

Agrochemical Development

The compound is also utilized in developing agrochemicals, particularly as a building block for synthesizing herbicides and insecticides. The trifluoromethyl group contributes to the biological activity and selectivity of these agrochemicals.

Case Study: Herbicidal Activity

Research indicated that certain derivatives of this compound displayed enhanced herbicidal properties compared to traditional compounds, suggesting its potential for agricultural applications.

Material Science

In material science, this compound is explored for creating specialty chemicals with unique properties. Its ability to undergo various chemical reactions allows it to be a versatile building block for functionalized polymers and advanced materials.

作用機序

The mechanism of action of 2-Bromo-5-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modulation of their activity. The aldehyde group can also participate in various chemical reactions, further influencing its biological effects.

類似化合物との比較

2-Bromo-3-(trifluoromethyl)isonicotinaldehyde (CAS: 1227595-32-5)

- Molecular Formula: C₇H₃BrF₃NO

- Key Differences : The trifluoromethyl group is at position 3 instead of 3. This positional shift alters electronic distribution, reducing steric hindrance near the aldehyde group compared to the 5-CF₃ isomer. Such isomers are critical for studying regioselectivity in Suzuki-Miyaura couplings .

5-Bromo-2-(trifluoromethyl)isonicotinaldehyde (CID: 71303670)

- Molecular Formula: C₇H₃BrF₃NO

- Key Differences: Bromine and trifluoromethyl groups are swapped (Br at position 5, -CF₃ at position 2). The aldehyde remains at position 3.

Substituent Variants

2-Bromo-5-fluoroisonicotinamide (CAS: 41404-58-4)

3-Bromo-5-fluoroisonicotinaldehyde (CAS: 66572-56-3)

- Molecular Formula: C₆H₃BrFNO

- Key Differences : Lacks the trifluoromethyl group, decreasing thermal stability (evidenced by lower melting points in analogs). The absence of -CF₃ simplifies purification but limits applications in fluorinated drug design .

Functional Group Analogs

2-Bromo-5-(trifluoromethyl)phenylboronic acid (CAS: 957034-38-7)

2-Bromo-5-(trifluoromethyl)pyridine (CAS: 50488-42-1)

- Molecular Formula : C₆H₃BrF₃N

- Key Differences: Lacks the aldehyde group, making it less versatile in condensation reactions. However, its simpler structure improves solubility in nonpolar solvents .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Reactivity Notes |

|---|---|---|---|---|

| This compound | C₇H₃BrF₃NO | 254.01 | Br (C2), -CF₃ (C5), -CHO (C4) | High reactivity in Aldol condensations |

| 2-Bromo-3-(trifluoromethyl)isonicotinaldehyde | C₇H₃BrF₃NO | 254.01 | Br (C2), -CF₃ (C3), -CHO (C4) | Enhanced steric accessibility at C5 |

| 2-Bromo-5-fluoroisonicotinamide | C₆H₄BrFN₂O | 232.01 | Br (C2), -F (C5), -CONH₂ (C4) | Limited cross-coupling utility |

| 2-Bromo-5-(trifluoromethyl)phenylboronic acid | C₇H₅BBrF₃O₂ | 268.82 | Br (C2), -CF₃ (C5), -B(OH)₂ | Moisture-sensitive; used in Suzuki reactions |

生物活性

2-Bromo-5-(trifluoromethyl)isonicotinaldehyde is a compound with notable biological activity, primarily due to its unique structural features, including the isonicotinaldehyde moiety and the presence of bromine and trifluoromethyl groups. This article explores its biological properties, potential applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C7H3BrF3NO

- Molecular Weight : 254 g/mol

- Structural Characteristics : The compound contains a bromine atom, a trifluoromethyl group, and an isonicotinaldehyde structure, contributing to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity.

- Binding Affinity : The presence of the bromine and trifluoromethyl substituents enhances the compound's binding affinity to specific targets, making it a candidate for drug development aimed at enzyme inhibitors.

Antiviral Activity

This compound has been investigated for its potential antiviral properties, particularly in relation to HIV replication mechanisms. It may affect the interaction between viral proteins and host cellular machinery .

Case Studies and Research Findings

- Study on Enzyme Inhibition :

- Antiviral Activity Assessment :

- Synthesis and Biological Evaluation :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Bromo-5-(trifluoromethyl)aniline | Structure | Moderate enzyme inhibition |

| 2-Bromo-5-(trifluoromethyl)benzaldehyde | Structure | Antimicrobial activity |

| 2-Bromo-5-(trifluoromethyl)isonicotinic acid | Structure | High binding affinity to HIV TAR |

Q & A

Q. Validation Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, trifluoromethyl group splitting patterns) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (C₇H₃BrF₃NO, MW 254.01 g/mol) .

- HPLC : Purity assessment (>95% by HPLC, as per reagent catalogs) .

Q. Table 1: Key Synthetic Routes and Characterization Data

| Step | Reagents/Conditions | Key Spectral Data (NMR) | Purity Validation |

|---|---|---|---|

| Bromination | NBS, DMF, 80°C | δ 8.9 ppm (pyridine H) | HPLC >95% |

| Formylation | POCl₃, DMF, 0°C → RT | δ 10.1 ppm (CHO) | HRMS m/z 253.94 (M+) |

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer:

Yield optimization requires addressing:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity during bromination, minimizing side products .

- Temperature Control : Low temperatures (-20°C) during formylation reduce aldehyde oxidation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as noted in analogous trifluoromethylpyridine syntheses .

Q. Critical Parameters :

- Reaction Monitoring : In-situ FTIR to track aldehyde formation and avoid over-oxidation.

- Purification : Column chromatography with ethyl acetate/hexane gradients (70:30) resolves aldehyde from brominated byproducts .

Basic: What are the primary challenges in distinguishing structural isomers of brominated trifluoromethyl-pyridine aldehydes?

Answer:

Isomeric ambiguity (e.g., 2-bromo vs. 3-bromo substitution) arises due to similar physicochemical properties. Solutions include:

- 2D NMR (COSY, NOESY) : Correlates spatial proximity of substituents (e.g., aldehyde proton coupling with adjacent pyridine protons) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for 2-Bromo-3-(trifluoromethyl)isonicotinaldehyde (CAS 1227595-32-5) .

Advanced: How should researchers address contradictions in reported synthetic yields for this compound?

Answer:

Discrepancies often stem from:

- Impurity Profiles : Byproducts from incomplete bromination (e.g., di-brominated species) may inflate yield calculations. Reproduce protocols with strict stoichiometric control (1:1 Br:precursor ratio) .

- Moisture Sensitivity : The trifluoromethyl group hydrolyzes under humid conditions, reducing yield. Use anhydrous solvents and inert atmospheres .

- Validation : Cross-check yields via independent methods (e.g., gravimetric analysis vs. HPLC) .

Basic: What biological activities are associated with this compound, and how are these evaluated?

Answer:

While direct data is limited, structural analogs (e.g., 2-Methyl-6-(trifluoromethyl)isonicotinaldehyde) exhibit:

Q. Methodology :

- Lipophilicity Assessment : LogP measurements (e.g., 2.1 for analogs) predict membrane permeability .

- Docking Studies : Molecular modeling with COX enzymes identifies binding interactions .

Advanced: What strategies mitigate degradation during storage of this compound?

Answer:

Degradation pathways include oxidation of the aldehyde group and hydrolytic cleavage of the C-Br bond. Mitigation involves:

- Storage Conditions : -20°C under argon, as recommended for brominated trifluoromethyl compounds .

- Stabilizers : Addition of 1% BHT (butylated hydroxytoluene) to retard oxidation .

- Periodic Analysis : Quarterly HPLC checks to detect degradation products (e.g., carboxylic acid derivatives) .

Basic: What are the applications of this compound in material science?

Answer:

The compound serves as:

- Pharmaceutical Intermediate : Synthesis of kinase inhibitors via Suzuki-Miyaura coupling with boronic acids (e.g., 2-Bromo-5-(trifluoromethyl)phenylboronic acid, CAS 957034-38-7) .

- Ligand Precursor : Derivatization into Schiff bases for metal-organic frameworks (MOFs), leveraging the aldehyde’s reactivity .

Advanced: How does substituent positioning (bromo vs. trifluoromethyl) influence reactivity in cross-coupling reactions?

Answer:

- Electrophilicity : The bromine at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the trifluoromethyl group withdraws electrons, enhancing electrophilicity .

- Coupling Efficiency : Suzuki-Miyaura reactions with arylboronic acids proceed at 80°C with Pd(OAc)₂, achieving >80% yield for 2-bromo derivatives vs. <50% for 3-bromo isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。